5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 . This compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyridine ring . The SMILES string representation of the molecule is COc1cnc2[nH]ccc2c1 .Physical And Chemical Properties Analysis
5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 148.16 and its InChI key is AFUFCCUQHGSNAN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones has been studied, demonstrating applications in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). This method could potentially be applied or adapted for the synthesis of compounds like "5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine."
- Research on asymmetric acylation using chiral auxiliaries, and the stereoselective reduction of resulting oxoamides, provides an example of how chirality and stereoselectivity are important considerations in the synthesis of complex heterocyclic compounds (Ito et al., 1984). Similar methodologies might be relevant for derivatives of "5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine."
- A study on the synthesis, spectral analysis, quantum studies, and thermodynamic properties of novel compounds involving pyrrolo[3,4-b]pyridine structures, offering insights into the chemical behavior, stability, and electronic properties of such compounds (Halim & Ibrahim, 2022). This research could inform the development of new materials or pharmaceuticals based on the "5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine" scaffold.
Mechanism of Action
While the specific mechanism of action for 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine is not provided, related 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the function of replicating cells by binding to their DNA . They have shown selectivity for cancer cells over normal cells .
Future Directions
The future directions for research on 5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds could involve further development of these compounds as FGFR inhibitors . These compounds could potentially be used in cancer therapy, given their demonstrated activities against FGFR1, 2, and 3 .
properties
IUPAC Name |
5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-8(12-2)5-7-3-4-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDMCDPVPGFAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646918 | |
Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-90-8 | |
Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.